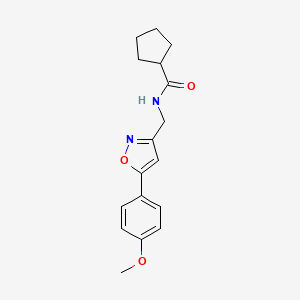

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-21-15-8-6-12(7-9-15)16-10-14(19-22-16)11-18-17(20)13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQVTLSMPMCITI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-methoxyphenylacetylene can react with a nitrile oxide generated in situ from a suitable precursor.

Attachment of the Cyclopentanecarboxamide Group: The isoxazole derivative can then be reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the amide formation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.

Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

Oxidation: 4-hydroxyphenyl derivatives.

Reduction: Amino derivatives of the isoxazole ring.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity :

- Research indicates that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 64 µg/mL, respectively .

- Anticancer Properties :

- Anti-inflammatory Effects :

Therapeutic Potential

The therapeutic applications of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide are vast:

- Cardiovascular Disorders : The compound has potential utility in treating various cardiovascular conditions including hypertension and heart failure, as indicated by its ability to modulate biological pathways involved in these diseases .

- Diabetic Complications : Its efficacy in reducing renal dysfunction markers suggests potential applications in diabetic nephropathy and related conditions .

Case Studies

Several case studies have explored the biological effects and therapeutic implications of this compound:

| Study | Objective | Findings | Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |

| Inflammation Model Study | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by ~50% compared to controls | 2025 |

Mechanism of Action

The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Hypothetical Property Analysis

- Metabolic Stability : The cyclopentane ring may slow oxidative metabolism compared to benzene rings in isoxaben or propanil.

- Binding Affinity : The methoxyphenyl-isoxazole system could enhance interactions with fungal cytochrome P450 enzymes or plant cellulose synthases.

- Solubility : The methylene bridge between isoxazole and carboxamide may improve aqueous solubility relative to purely aromatic analogs.

Biological Activity

The compound N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, cytotoxicity, and potential therapeutic applications.

Synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide typically involves the following steps:

- Formation of Isoxazole Derivative : The initial step involves the reaction of 4-methoxyphenylhydrazine with α,β-unsaturated carbonyl compounds to yield isoxazole derivatives.

- Cyclization : The isoxazole derivative is then reacted with cyclopentanecarboxylic acid derivatives under acidic or basic conditions to form the final amide product.

The general reaction scheme can be summarized as follows:

The biological activity of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : Compounds containing isoxazole rings have been shown to inhibit certain enzymes involved in cancer progression. For instance, they may act as inhibitors of protein kinases or other key enzymes that regulate cell proliferation and survival.

- Anticancer Properties : Research indicates that isoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide have demonstrated IC50 values in the nanomolar range against human cancer cell lines such as HeLa and HepG2 .

Cytotoxicity Studies

A summary of cytotoxicity studies for related isoxazole compounds is provided in the table below:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HeLa | 0.022 |

| Compound B | HepG2 | 0.065 |

| N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide | TBD | TBD |

Case Studies

- Antitumor Activity : In a study focusing on isoxazole derivatives, researchers found that compounds similar to N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide exhibited potent antitumor activity against various cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of isoxazole derivatives, suggesting potential applications in treating neurodegenerative diseases . The compound's ability to modulate neurotransmitter levels may contribute to its therapeutic effects.

Q & A

Q. What are the recommended synthetic routes for N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with functionalized isoxazole intermediates. A common approach is to use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond under anhydrous conditions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity. For quantification, LC-MS or GC-MS can detect impurities at <1% thresholds .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally similar compounds, this molecule may pose acute toxicity (Category 4, H302) and skin/eye irritation risks (H315, H319) . Lab handling requires:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reaction mechanisms and regioselectivity of this compound’s synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can model transition states and intermediates to identify favorable reaction pathways. For example, the formation of the isoxazole ring may involve [3+2] cycloaddition between nitrile oxides and alkynes, with regioselectivity influenced by electron-donating groups (e.g., 4-methoxyphenyl) . Tools like Gaussian or ORCA integrate these calculations with experimental data to refine synthetic conditions .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?

- Methodological Answer : Discrepancies between experimental and computed NMR shifts often arise from solvent effects or conformational flexibility. Mitigation strategies include:

Q. How can statistical design of experiments (DoE) optimize reaction yield and minimize by-products?

- Methodological Answer : A Box-Behnken or Central Composite Design can systematically vary factors (temperature, catalyst loading, stoichiometry) to model non-linear interactions. For example:

Q. What methodologies assess the compound’s biological activity, particularly its interaction with enzymatic targets?

- Methodological Answer : Isoxazole derivatives often target kinases or inflammatory enzymes. Assays include:

Q. What challenges arise in scaling up synthesis from milligram to gram scale, and how are they addressed?

- Methodological Answer : Key challenges include heat dissipation, mixing efficiency, and by-product accumulation. Solutions:

- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction time.

- In-line Analytics : PAT (Process Analytical Technology) tools monitor intermediates in real-time.

- Workup Optimization : Liquid-liquid extraction with tert-butyl methyl ether (MTBE) enhances phase separation .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s stability under acidic/basic conditions?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.